molecular formula C11H8F3N3O B2996116 2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide CAS No. 339015-88-2

2-cyano-N'-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide

Cat. No.: B2996116
CAS No.: 339015-88-2
M. Wt: 255.2
InChI Key: SIBLVDWGFRRKAY-FRKPEAEDSA-N
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Description

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is an organic compound with the molecular formula C11H8F3N3O It is characterized by the presence of a cyano group, a trifluoromethyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide typically involves the condensation reaction between 2-cyanoacetohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The cyano and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.

    Analytical Chemistry: It can be used as a reagent in various analytical techniques to detect or quantify other substances.

Mechanism of Action

The mechanism by which 2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The hydrazone moiety can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyano-N’-[(1E)-[2-chlorophenyl]methylidene]acetohydrazide
  • 2-cyano-N’-[(1E)-[4-dimethylaminophenyl]methylidene]acetohydrazide

Uniqueness

2-cyano-N’-[(1E)-[2-(trifluoromethyl)phenyl]methylidene]acetohydrazide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic characteristics .

Properties

IUPAC Name

2-cyano-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)9-4-2-1-3-8(9)7-16-17-10(18)5-6-15/h1-4,7H,5H2,(H,17,18)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBLVDWGFRRKAY-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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